[(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities .
Pharmacokinetics
The compound’s molecular weight (13920) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
[(1-propyl-1H-pyrazol-3-yl)methyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can affect gene expression by binding to transcription factors and altering their activity. This, in turn, impacts cellular metabolism by regulating the expression of genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes like cytochrome P450 by binding to their active sites and preventing substrate access . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered cell proliferation and differentiation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more hydrophilic metabolites for excretion . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its bioavailability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
[(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine in organic solvents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Comparison with Similar Compounds
[(1-propyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds, such as:
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with an amino group at the 3-position, used in similar applications but with different reactivity and properties.
N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine: A closely related compound with a methyl group on the nitrogen, used in similar research and industrial applications.
Properties
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZHWVYVNNIRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.